Structural Differentiation: Meta-Methoxyphenyl-Morpholinoethyl Side Chain Versus Furan-Morpholinoethyl and Simple N-Alkyl Analogs
The target compound (C23H25N3O4, exact mass 407.1845 g/mol) incorporates a 3-methoxyphenyl group at the alpha-position of the morpholinoethyl side chain. This structural feature is absent from the closest commercially cataloged analog, N-(2-(furan-2-yl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide (C20H23N3O4, MW 369.4 g/mol), which contains a smaller, more polar furan ring. In the broader 3-carboxamido-5-aryl-isoxazole FAAH inhibitor series, the most potent compounds consistently bear aromatic or branched aliphatic groups at the position corresponding to the alpha-carbon of the amide side chain, as these groups occupy the hydrophobic acyl-chain-binding pocket of FAAH [1]. The meta-methoxy substituent on the phenyl ring provides an additional hydrogen-bond acceptor that may engage Ser241 of the FAAH catalytic triad, a key interaction confirmed by docking studies for related 3-carboxamido-5-aryl-isoxazoles [2].
| Evidence Dimension | Side chain molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW 407.5 g/mol; 6 H-bond acceptors (including morpholine oxygen, carboxamide oxygen, isoxazole O/N, methoxy oxygen) |
| Comparator Or Baseline | N-(2-(furan-2-yl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide: MW 369.4 g/mol; 5 H-bond acceptors (furan oxygen less capable than methoxy as HBA) |
| Quantified Difference | ΔMW = 38.1 g/mol; one additional H-bond acceptor in target compound |
| Conditions | Structural comparison from PubChem and vendor catalog entries |
Why This Matters
The additional H-bond acceptor and larger hydrophobic surface area of the 3-methoxyphenyl group are predicted to enhance FAAH active-site complementarity relative to the furan analog, though direct comparative IC50 data for this pair are not available in the published literature.
- [1] Tuo W, Leleu-Chavain N, Barczyk A, et al. Design, synthesis and biological evaluation of potent FAAH inhibitors. Bioorg Med Chem Lett. 2016;26(11):2701-2705. doi:10.1016/j.bmcl.2016.04.004 View Source
- [2] Andrzejak V, Muccioli GG, Body-Malapel M, et al. New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis. Bioorg Med Chem. 2011;19(12):3777-3786. doi:10.1016/j.bmc.2011.04.057. See docking discussion of Ser241 interaction. View Source
